D-Phenylalanyl-d5 Nateglinide
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Overview
Description
D-Phenylalanyl-d5 Nateglinide: is a deuterium-labeled form of D-Phenylalanyl Nateglinide, which is an impurity of the oral hypoglycemic agent Nateglinide. This compound is primarily used in proteomics research and has a molecular formula of C28H31D5N2O4 with a molecular weight of 469.63 .
Preparation Methods
Industrial Production Methods: Industrial production methods for D-Phenylalanyl-d5 Nateglinide would likely involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: D-Phenylalanyl-d5 Nateglinide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: D-Phenylalanyl-d5 Nateglinide is used in proteomics research to study protein interactions and functions. The deuterium labeling allows for precise tracking and analysis of the compound in various biochemical assays.
Biology: In biological research, this compound is used to investigate the metabolic pathways and mechanisms of action of Nateglinide and its derivatives. It helps in understanding the pharmacokinetics and pharmacodynamics of these compounds.
Medicine: this compound is used in medical research to study the effects of Nateglinide on insulin secretion and glucose metabolism. It is particularly useful in the development of new treatments for diabetes and other metabolic disorders.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in the identification of potential drug candidates and the optimization of drug formulations .
Mechanism of Action
D-Phenylalanyl-d5 Nateglinide exerts its effects by binding to the sulphonylurea receptors on pancreatic beta-cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration stimulates the exocytosis of insulin-containing granules, thereby promoting insulin secretion .
Comparison with Similar Compounds
Nateglinide: The parent compound, which is an oral hypoglycemic agent used to stimulate insulin secretion.
Repaglinide: Another insulinotropic agent with a similar mechanism of action but different pharmacokinetic properties.
Glimepiride: A sulphonylurea that also stimulates insulin secretion but has a longer duration of action.
Uniqueness: D-Phenylalanyl-d5 Nateglinide is unique due to its deuterium labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studying the pharmacokinetics and pharmacodynamics of Nateglinide and its derivatives. Additionally, the rapid onset and short duration of action of Nateglinide make it particularly useful in minimizing the risk of hypoglycemia and pancreatic beta-cell exhaustion .
Properties
Molecular Formula |
C28H36N2O4 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D |
InChI Key |
XMXSUTQQSCOJBE-ZUPGPTRHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCC(CC3)C(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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